N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N’-[2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of benzodioxole, morpholine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate. This can be achieved by the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Morpholine Group: The next step involves the alkylation of the benzodioxole intermediate with a morpholine derivative. This can be done using a suitable alkylating agent such as 2-chloroethylmorpholine in the presence of a base like potassium carbonate.
Formation of the Thiophene Intermediate: Separately, the thiophene moiety can be synthesized through the reaction of thiophene with a suitable alkylating agent.
Coupling of Intermediates: The final step involves the coupling of the benzodioxole-morpholine intermediate with the thiophene intermediate. This can be achieved through a condensation reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide groups, potentially converting them to amines.
Substitution: The benzodioxole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can be achieved using nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to aromatic pockets, while the morpholine and thiophene groups may contribute to the compound’s overall bioactivity by interacting with various functional groups on the target molecules.
Comparison with Similar Compounds
Similar Compounds
N’-[2-(2H-1,3-Benzodioxol-5-yl)-2-(piperidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide: Similar structure but with a piperidine ring instead of morpholine.
N’-[2-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
The presence of the morpholine ring in N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide distinguishes it from other similar compounds
Properties
Molecular Formula |
C20H23N3O5S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
InChI |
InChI=1S/C20H23N3O5S/c24-19(21-11-15-2-1-9-29-15)20(25)22-12-16(23-5-7-26-8-6-23)14-3-4-17-18(10-14)28-13-27-17/h1-4,9-10,16H,5-8,11-13H2,(H,21,24)(H,22,25) |
InChI Key |
DGRUBWZRGJQGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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